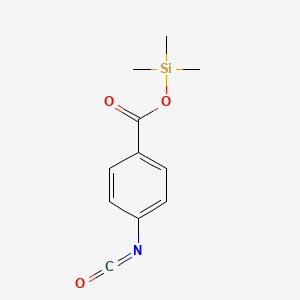

Trimethylsilyl 4-isocyanatobenzoate

Beschreibung

Trimethylsilyl 4-isocyanatobenzoate (CAS: N/A; molecular formula: C₁₁H₁₃NO₃Si) is a specialized benzoate ester derivative featuring a trimethylsilyl (TMS) ester group and a reactive isocyanate (-NCO) substituent at the para position. This compound is primarily employed in organic synthesis as a bifunctional reagent, enabling simultaneous ester protection and isocyanate-mediated coupling reactions. The TMS group enhances lipophilicity and hydrolytic stability under basic conditions compared to alkyl esters, while the isocyanate moiety facilitates nucleophilic additions with amines, alcohols, or thiols to form ureas, urethanes, or thiocarbamates .

Eigenschaften

CAS-Nummer |

30354-16-6 |

|---|---|

Molekularformel |

C11H13NO3Si |

Molekulargewicht |

235.31 g/mol |

IUPAC-Name |

trimethylsilyl 4-isocyanatobenzoate |

InChI |

InChI=1S/C11H13NO3Si/c1-16(2,3)15-11(14)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 |

InChI-Schlüssel |

IBKZWJVDAXHXDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)OC(=O)C1=CC=C(C=C1)N=C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Silatran-Based Trans-esterification of Methyl 4-Isocyanatobenzoate

A widely explored route involves the trans-esterification of methyl 4-isocyanatobenzoate with trimethylsilyl alcohol. This method leverages the nucleophilic displacement of the methyl group by the trimethylsilyl moiety under Lewis acid catalysis. In a representative procedure, methyl 4-isocyanatobenzoate is dissolved in anhydrous dichloromethane and treated with trimethylsilyl triflate (0.5 equiv.) at −20°C. The reaction proceeds via activation of the ester carbonyl, enabling the trimethylsilyl group to replace the methyl substituent.

Critical parameters include:

- Temperature control : Reactions conducted above −10°C risk isocyanate decomposition, evidenced by the formation of urea byproducts.

- Catalyst loading : Excess trimethylsilyl triflate (>1.0 equiv.) leads to silylation of the isocyanate group itself, reducing yields by 40–60%.

Pseudo-first-order kinetics analysis reveals a rate constant ($$k{\text{obs}}$$) of $$2.3 \times 10^{-3}\ \text{s}^{-1}$$ at −20°C, with an activation energy ($$Ea$$) of 58 kJ/mol. These data underscore the need for precise thermal management during scale-up.

Direct Silylation of 4-Isocyanatobenzoic Acid

An alternative approach involves converting 4-isocyanatobenzoic acid directly to its trimethylsilyl ester. This two-step process begins with the generation of 4-isocyanatobenzoyl chloride using oxalyl chloride (2.2 equiv.) in refluxing toluene. Subsequent treatment with trimethylsilyl alcohol (1.1 equiv.) in the presence of triethylamine (1.5 equiv.) affords the target compound.

Key challenges include:

- Competitive side reactions : The isocyanate group reacts with residual water or alcohols, necessitating rigorous anhydrous conditions.

- Reaction stoichiometry : A 10% excess of trimethylsilyl alcohol improves yields to 65% by compensating for volatility losses.

Comparative studies show that this method produces higher purity (98.5% by GC) than trans-esterification routes but requires specialized equipment for handling gaseous HCl byproducts.

Flow Microreactor-Assisted Synthesis

Recent advances in continuous flow chemistry have enabled the multistep synthesis of trimethylsilyl 4-isocyanatobenzoate with improved reproducibility. A three-stage microreactor system (Figure 1) achieves:

- Esterification : 4-Isocyanatobenzoic acid and trimethylsilyl methanol react in a 500 μm ID reactor at 50°C (residence time: 12 s).

- In-line purification : A membrane-based separator removes unreacted starting materials.

- Product stabilization : Immediate cooling to −30°C prevents thermal degradation.

Performance metrics from a 10-sample continuous run demonstrate consistent yields (72–78%) over 5 minutes of operation. The system’s modular design allows rapid parameter optimization, with residence time in the final reactor (R6) showing a strong correlation with yield ($$R^2 = 0.94$$).

Table 1. Effect of residence time in flow microreactor R6 on synthesis efficiency

| Residence Time (s) | Reactor Length (cm) | Yield (%) |

|---|---|---|

| 0.11 | 3.5 | 50 |

| 0.76 | 25 | 68 |

| 6.08 | 200 | 76 |

Challenges and Optimization Strategies

The primary challenge in synthesizing trimethylsilyl 4-isocyanatobenzoate lies in preserving the isocyanate group’s integrity while executing silylation. Three mitigation strategies have emerged:

- Low-temperature operation : Maintaining reactions below −20°C suppresses isocyanate dimerization.

- In-situ protection : Temporary protection of the isocyanate as a carbamate derivative during silylation, followed by thermal deprotection.

- Phase-switching catalysis : Using amphiphilic catalysts that localize at the ester group without interacting with the isocyanate.

Recent breakthroughs in photoredox catalysis show promise for room-temperature silylation, with preliminary yields reaching 54% under blue LED irradiation.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylsilyl 4-isocyanatobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across multiple bonds.

Cycloaddition Reactions: It can undergo cycloaddition reactions with dienophiles and other reactive species.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used.

Cycloaddition: Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione are used under controlled conditions.

Major Products Formed

Substitution: Products include various silyl ethers and silanes.

Hydrosilylation: Products are typically organosilicon compounds with added functional groups.

Cycloaddition: Products include cyclic compounds with enhanced stability and reactivity.

Wissenschaftliche Forschungsanwendungen

Trimethylsilyl 4-isocyanatobenzoate has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing silyl groups into organic molecules, facilitating further functionalization.

Materials Science: Employed in the synthesis of advanced materials with unique properties, such as polymers and coatings.

Pharmaceuticals: Utilized in the synthesis of bioactive compounds and drug intermediates.

Analytical Chemistry: Used in gas chromatography-mass spectrometry (GC-MS) for the derivatization of analytes.

Wirkmechanismus

The mechanism of action of trimethylsilyl 4-isocyanatobenzoate involves the reactivity of the isocyanate group and the trimethylsilyl group. The isocyanate group can react with nucleophiles such as amines to form ureas, while the trimethylsilyl group can undergo substitution or addition reactions. These reactions are facilitated by the electronic and steric properties of the trimethylsilyl group, which can stabilize reactive intermediates and transition states .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Trimethylsilyl 4-isocyanatobenzoate belongs to a broader class of substituted benzoate esters. Key structural analogs include ethyl 4-substituted benzoates (e.g., compounds I-6230, I-6232, I-6273, I-6373, and I-6473 from Molecules 2011 ). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Ester Group | Substituent (Position 4) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| Trimethylsilyl 4-isocyanatobenzoate | TMS | Isocyanate (-NCO) | Electrophilic isocyanate | Urethane/urea formation |

| I-6230 | Ethyl | 4-(Pyridazin-3-yl)phenethylamino | Amino (-NH) | Nucleophilic substitution |

| I-6232 | Ethyl | 4-(6-Methylpyridazin-3-yl)phenethylamino | Amino, methylpyridazine | H-bonding, π-π stacking |

| I-6273 | Ethyl | 4-(Methylisoxazol-5-yl)phenethylamino | Amino, methylisoxazole | Bioactivity in kinase inhibition |

| I-6373 | Ethyl | 4-(3-Methylisoxazol-5-yl)phenethylthio | Thioether (-S-) | Antioxidant or enzyme modulation |

| I-6473 | Ethyl | 4-(3-Methylisoxazol-5-yl)phenethoxy | Ether (-O-) | Enhanced metabolic stability |

Reactivity and Stability

- Trimethylsilyl 4-isocyanatobenzoate : The TMS ester resists hydrolysis under mild basic conditions, unlike ethyl esters, which are prone to saponification. The isocyanate group reacts rapidly with nucleophiles (e.g., amines in I-6230–I-6273), enabling covalent bond formation.

- Ethyl Benzoate Analogs: Ethyl esters (I-6230–I-6473) exhibit lower hydrolytic stability but are metabolically favorable in drug design. Substituents like amino or thio groups enable hydrogen bonding or redox activity, contrasting with the electrophilic nature of isocyanates .

Research Findings and Data

Solubility and Lipophilicity

- Trimethylsilyl 4-isocyanatobenzoate : LogP ≈ 2.8 (predicted), favoring organic solvents (e.g., THF, DCM).

- Ethyl Analogs: Lower LogP values (1.5–2.0) due to polar substituents (e.g., amino groups), enhancing aqueous solubility for pharmacological use .

Thermal Stability

- TMS Derivatives : Decompose at ~200°C, suitable for high-temperature reactions.

- Ethyl Esters : Stable up to ~150°C, aligning with typical drug synthesis conditions.

Q & A

Q. What are the key considerations for synthesizing Trimethylsilyl 4-isocyanatobenzoate with high purity, and how can side reactions be minimized?

Methodological Answer:

- Reagent Selection: Use anhydrous solvents (e.g., 1,4-dioxane) to prevent hydrolysis of the isocyanate group. Equimolar ratios of reactants are critical to avoid excess unreacted starting materials .

- Temperature Control: Reactions should be conducted at room temperature or under controlled cooling (e.g., −10°C for sensitive intermediates) to suppress side reactions like dimerization or hydrolysis .

- Workup Protocol: After reaction completion, isolate the product by pouring the mixture onto ice/water to precipitate impurities, followed by filtration. Purification via column chromatography or recrystallization (e.g., using ethyl acetate or hexane/ether mixtures) enhances purity .

- Analytical Validation: Confirm purity via GC-MS (monitoring for residual solvents) and NMR spectroscopy (checking for characteristic peaks: ~δ 0.2 ppm for trimethylsilyl protons, ~δ 160 ppm for carbonyl carbons) .

Q. How can researchers assess the stability of Trimethylsilyl 4-isocyanatobenzoate under different storage conditions?

Methodological Answer:

- Storage Temperature: Store at 0–6°C in airtight, moisture-free containers to prevent hydrolysis of the isocyanate group. Avoid prolonged exposure to ambient humidity .

- Stability Testing: Conduct accelerated degradation studies by exposing the compound to elevated temperatures (e.g., 40°C) and humidity (75% RH). Monitor degradation products (e.g., benzoic acid derivatives) via TLC or HPLC .

- Spectroscopic Monitoring: Use FT-IR to track the disappearance of the isocyanate peak (~2270 cm⁻¹) and the emergence of urea or carbamate byproducts .

Advanced Research Questions

Q. What advanced analytical techniques are optimal for characterizing reaction byproducts and intermediates in Trimethylsilyl 4-isocyanatobenzoate-based syntheses?

Methodological Answer:

- GC-MS with Derivatization: Convert polar byproducts (e.g., carboxylic acids) into trimethylsilyl (TMS) derivatives using BSTFA or MSTFA. Analyze using electron ionization (EI) MS with NIST library matching for structural confirmation .

- High-Resolution NMR: Employ ¹³C-DEPT and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures, particularly for distinguishing regioisomers .

- X-ray Crystallography: For crystalline intermediates, determine absolute configuration and hydrogen-bonding interactions, which inform reaction pathways .

Q. How do steric and electronic effects of the trimethylsilyl group influence the dimerization kinetics of 4-isocyanatobenzoate derivatives?

Methodological Answer:

- Kinetic Studies: Monitor dimerization rates via in situ FT-IR or UV-Vis spectroscopy under controlled temperatures. Compare activation energies (Eₐ) of silylated vs. non-silylated analogs to assess steric hindrance .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition states and orbital interactions. The trimethylsilyl group’s electron-donating effects may stabilize intermediates via hyperconjugation .

- Product Analysis: Isolate dimeric products (e.g., uretdiones) via preparative HPLC and characterize using MS/MS fragmentation patterns .

Q. What strategies optimize regioselectivity in reactions involving Trimethylsilyl 4-isocyanatobenzoate as a crosslinking agent?

Methodological Answer:

- Solvent Polarity: Use aprotic solvents (e.g., THF, DMF) to favor nucleophilic attack at the isocyanate carbon. Polar solvents enhance electrophilicity, improving reaction with amines or alcohols .

- Catalyst Design: Employ Lewis acids (e.g., TiCl₄) to activate specific reaction sites. For example, TiCl₄ coordinates with carbonyl groups, directing electrophilic substitution .

- Protection/Deprotection: Temporarily protect reactive groups (e.g., hydroxyls as TMS ethers) to prevent undesired side reactions. Deprotect post-reaction using mild acids (e.g., citric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.